

An In-depth Technical Guide to 5-Fluoroisophthalonitrile

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Compound of Interest

Compound Name: 5-Fluoroisophthalonitrile

Cat. No.: B1304865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Fluoroisophthalonitrile**, a key fluorinated aromatic building block. The information presented herein is intended to support research and development activities by providing detailed chemical data, synthetic methodologies, and an exploration of its potential applications.

Chemical Identity and Properties

5-Fluoroisophthalonitrile, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in various synthetic endeavors.

Table 1: IUPAC Name and Synonyms

Identifier	Value
IUPAC Name	5-fluorobenzene-1,3-dicarbonitrile[1]
Common Name	5-Fluoroisophthalonitrile[1]
Synonyms	3,5-Dicyanofluorobenzene[2], 1,3-Dicyano-5-fluorobenzene[1], 5-Fluoro-1,3-benzenedicarbonitrile
CAS Number	453565-55-4[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₃ FN ₂	PubChem[1]
Molecular Weight	146.12 g/mol	PubChem[1]
Appearance	Solid (predicted)	---
Topological Polar Surface Area	47.6 Å ²	PubChem[1]
Hazard Statements	H302, H315, H319, H332, H335	PubChem[1]

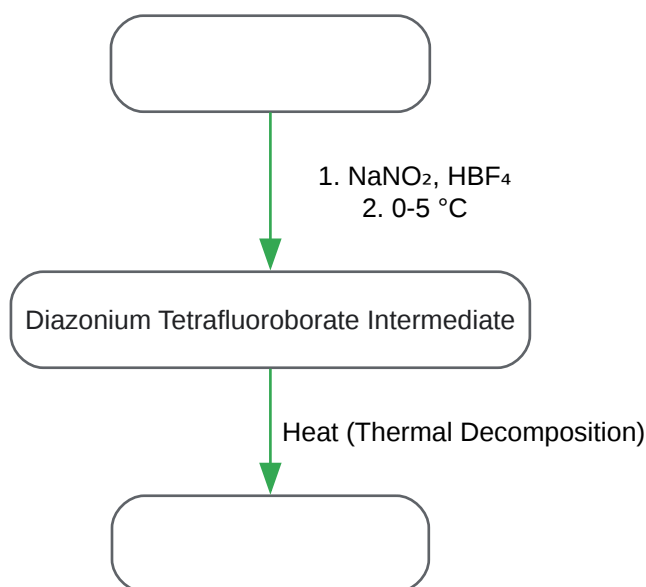
Note: Most physicochemical properties available in public databases are computationally predicted and have not been experimentally verified.

Synthesis of 5-Fluoroisophthalonitrile

A plausible and widely utilized method for the synthesis of **5-Fluoroisophthalonitrile** is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination.[3][4][5] This approach offers a reliable route to introduce a fluorine atom onto the aromatic ring.

Proposed Synthetic Pathway

The synthesis of **5-Fluoroisophthalonitrile** can be envisioned as a two-step process starting from 5-aminoisophthalonitrile.



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Figure 1: Proposed synthetic pathway for **5-Fluoroisophthalonitrile**.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

- 5-Aminoisophthalonitrile
- Fluoroboric acid (HBF₄, 48% in water)
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Diethyl ether
- Ice

Procedure:

- Diazotization:

- In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, suspend 5-aminoisophthalonitrile in a solution of fluoroboric acid.
- Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.
- Isolation of the Diazonium Salt:
 - Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.
 - Wash the salt with cold water, followed by cold diethyl ether.
 - Dry the salt under vacuum at room temperature.
- Thermal Decomposition (Fluorination):
 - Gently heat the dry diazonium salt in a suitable flask. The decomposition is often initiated by gentle warming and can be exothermic.
 - The evolution of nitrogen gas and boron trifluoride will be observed as the aryl fluoride is formed.
 - The crude **5-Fluoroisophthalonitrile** can be purified by distillation or recrystallization.

Spectroscopic Characterization

While specific spectra for **5-Fluoroisophthalonitrile** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine atom.
^{13}C NMR	Signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The nitrile carbons will appear in the characteristic region around 115-125 ppm.
^{19}F NMR	A single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
IR Spectroscopy	A strong, sharp absorption band around 2230 cm^{-1} characteristic of the C \equiv N stretch. C-F stretching vibrations will appear in the 1000-1400 cm^{-1} region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry	The molecular ion peak (M^+) is expected at $m/z = 146$.

Applications in Research and Development

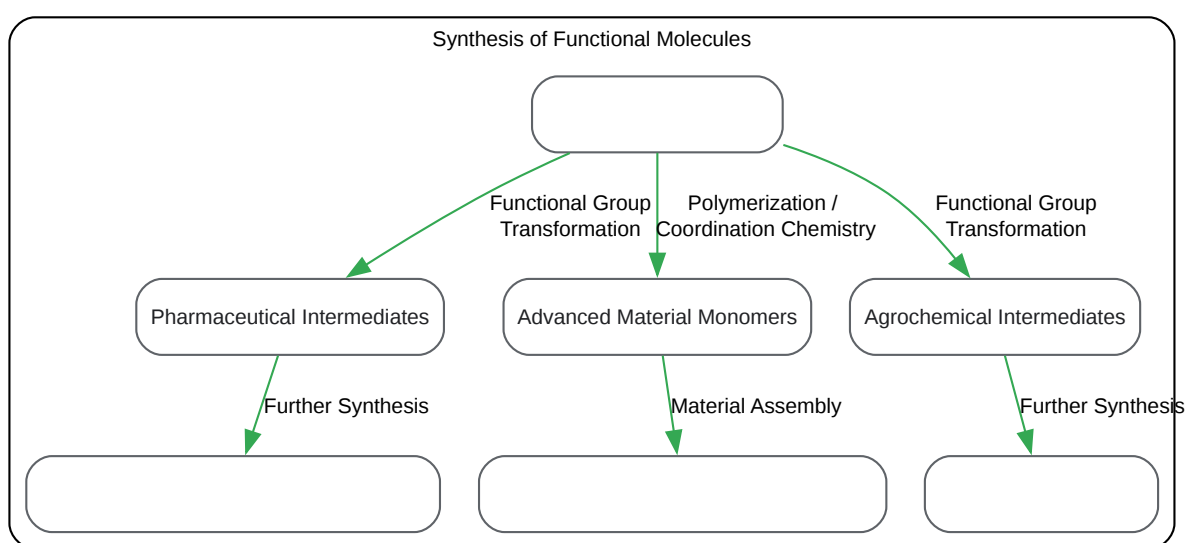
Fluorinated aromatic nitriles are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the synthetic versatility of the nitrile groups.

Potential in Drug Discovery

The introduction of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. While specific biological activities of **5-Fluoroisophthalonitrile** are not yet widely reported, its structure suggests potential as a scaffold or intermediate in the synthesis of various therapeutic agents. The nitrile groups can be readily converted to other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a wide range of synthetic possibilities for creating libraries of novel compounds for drug screening.

Building Block for Advanced Materials

Aromatic dinitriles are key monomers in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).^{[6][7][8][9][10][11][12][13][14]} The fluorine atom in **5-Fluoroisophthalonitrile** can impart desirable properties to these materials, including enhanced thermal stability, hydrophobicity, and specific electronic characteristics.



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Figure 2: Potential synthetic applications of **5-Fluoroisophthalonitrile**.

Conclusion

5-Fluoroisophthalonitrile is a valuable fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the Balz-Schiemann reaction provides a reliable route to this compound. Further research into the experimental properties and biological activities of **5-Fluoroisophthalonitrile** and its derivatives is warranted to fully explore its utility in the development of new drugs and advanced materials.

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